molecular formula C6H14O3 B10778413 2-Methylpentane-1,2,4-triol

2-Methylpentane-1,2,4-triol

Cat. No. B10778413
M. Wt: 134.17 g/mol
InChI Key: OMXLSJPESIOAGG-WDSKDSINSA-N
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Description

2-Methylpentane-1,2,4-Triol is an organic compound with the molecular formula C6H14O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentane-1,2,4-Triol can be achieved through several methods. One common approach involves the reduction of 2-Methylpentane-1,2,4-Trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane-1,2,4-Triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpentane-1,2,4-Triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpentane-1,2,4-Triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and metabolic processes .

Similar Compounds:

Uniqueness: this compound is unique due to its specific arrangement of hydroxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .

properties

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

(2S,4S)-2-methylpentane-1,2,4-triol

InChI

InChI=1S/C6H14O3/c1-5(8)3-6(2,9)4-7/h5,7-9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

OMXLSJPESIOAGG-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C[C@@](C)(CO)O)O

Canonical SMILES

CC(CC(C)(CO)O)O

Origin of Product

United States

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